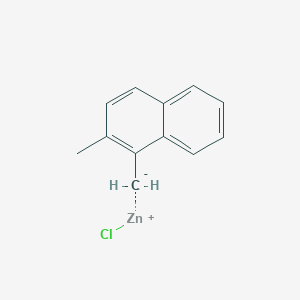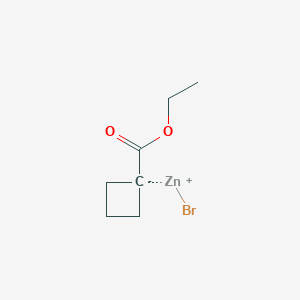
1-(Ethoxycarbonyl)cyclobutylzinc bromide, 0.50 M in Ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Ethoxycarbonyl)cyclobutylzinc bromide, 0.50 M in Ether, is an organozinc compound widely used in organic synthesis. This compound is particularly valuable due to its reactivity and stability, making it a useful reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(Ethoxycarbonyl)cyclobutylzinc bromide can be synthesized through the reaction of cyclobutyl bromide with diethyl carbonate in the presence of a zinc catalyst. The reaction typically occurs in an ether solvent, which helps stabilize the intermediate compounds formed during the reaction .
Industrial Production Methods
Industrial production of 1-(Ethoxycarbonyl)cyclobutylzinc bromide involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
1-(Ethoxycarbonyl)cyclobutylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nickel Catalysts: Nickel catalysts are often used in coupling reactions involving 1-(Ethoxycarbonyl)cyclobutylzinc bromide.
Solvents: Ether is the preferred solvent due to its ability to stabilize the reactive intermediates.
Major Products
The major products formed from reactions involving 1-(Ethoxycarbonyl)cyclobutylzinc bromide include various substituted cyclobutane derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
1-(Ethoxycarbonyl)cyclobutylzinc bromide has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(Ethoxycarbonyl)cyclobutylzinc bromide involves the formation of reactive intermediates that facilitate the formation of new chemical bonds. The zinc atom acts as a Lewis acid, stabilizing the transition state and lowering the activation energy of the reaction. This allows for efficient coupling and substitution reactions .
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutylzinc bromide: Similar in structure but lacks the ethoxycarbonyl group, making it less reactive in certain reactions.
Phenylzinc bromide: Another organozinc compound used in similar coupling reactions but with different reactivity and selectivity.
Uniqueness
1-(Ethoxycarbonyl)cyclobutylzinc bromide is unique due to the presence of the ethoxycarbonyl group, which enhances its reactivity and allows for the formation of more complex molecules. This makes it a valuable reagent in the synthesis of pharmaceuticals and other advanced materials .
Propiedades
Fórmula molecular |
C7H11BrO2Zn |
|---|---|
Peso molecular |
272.4 g/mol |
Nombre IUPAC |
bromozinc(1+);ethyl cyclobutanecarboxylate |
InChI |
InChI=1S/C7H11O2.BrH.Zn/c1-2-9-7(8)6-4-3-5-6;;/h2-5H2,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
GNJVUPLMHNCZOV-UHFFFAOYSA-M |
SMILES canónico |
CCOC(=O)[C-]1CCC1.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![16-Hydroxy-12-methyl-8-piperidin-1-yl-9,14-dioxa-6-azatetracyclo[8.7.0.02,8.011,15]heptadeca-1(17),10,12,15-tetraen-7-one](/img/structure/B14891245.png)

![3-Amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14891263.png)
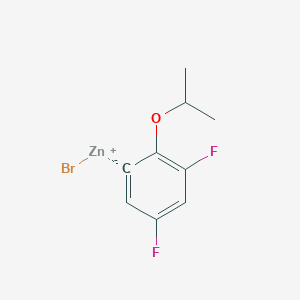
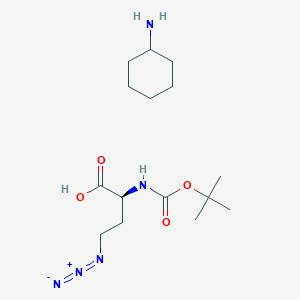
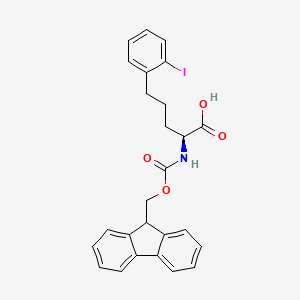

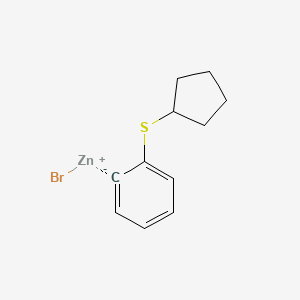
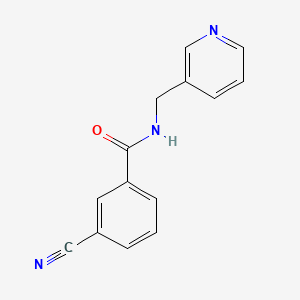
![N-methyl-N-[(3R,4S)-4-methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B14891314.png)
![Methyl (1R,4aS,7aS)-7-(chloromethyl)-1-methoxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B14891328.png)
